molecular formula C21H21BrN2O3 B2779266 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-bromobenzamide CAS No. 921565-07-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-bromobenzamide

Cat. No.: B2779266
CAS No.: 921565-07-3
M. Wt: 429.314
InChI Key: SQWCNTOECYDPEP-UHFFFAOYSA-N
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Description

This compound is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. Key structural features include:

  • Allyl and dimethyl substituents at the C5 and C3/C3 positions of the oxazepine ring.
  • A 4-oxo group in the tetrahydrooxazepine scaffold.
  • A 3-bromobenzamide substituent at the C8 position of the fused benzene ring.

Properties

IUPAC Name

3-bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3/c1-4-10-24-17-9-8-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)14-6-5-7-15(22)11-14/h4-9,11-12H,1,10,13H2,2-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWCNTOECYDPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on the synthesis of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives (e.g., 3-phenyl-1,2,4-oxadiazole conjugates) . While these compounds share a benzoxazine (six-membered) core, they differ significantly from the target benzoxazepine (seven-membered) compound. Below is a comparative analysis:

Key Differences and Implications:

Ring Size and Flexibility :

  • The seven-membered oxazepine ring in the target compound introduces greater conformational flexibility compared to the rigid six-membered oxazine ring. This may influence binding to biological targets, such as G-protein-coupled receptors .

In contrast, the oxadiazole group in the benzoxazine derivative is electron-deficient, favoring π-π stacking interactions .

Synthetic Challenges :

  • The allyl and dimethyl groups in the target compound may complicate regioselective synthesis, whereas the benzoxazine derivatives in the evidence utilize straightforward alkylation protocols with Cs₂CO₃ as a base .

Limitations of Available Evidence

Comparative pharmacological or pharmacokinetic data (e.g., IC₅₀, bioavailability) are absent, limiting a robust structure-activity relationship (SAR) analysis. Further studies are required to explore:

  • The role of the allyl group in modulating metabolic stability.
  • The impact of bromine substitution on target selectivity.

Q & A

Q. Table 1. Comparison of Synthetic Yields Under Different Conditions

Step Solvent Temp (°C) Catalyst Yield (%) Source
CyclizationToluene80p-TsOH65
AllylationDMF60K₂CO₃78
Amide couplingCH₂Cl₂RTEDCI/HOBt82

Q. Table 2. Bioactivity of Structural Analogs

Analog Substituent Target IC₅₀ (μM) Source
3-Bromo derivativeBrKinase X0.5
3-Chloro derivativeClKinase X1.2
Allyl-free variantHKinase X>10

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